TAMRA tetrazine excels as a linker for attaching biomolecules like proteins to surfaces or other biomolecules. This bioconjugation technique relies on the tetrazine moiety's ability to form a stable and specific covalent bond with strained alkenes, often introduced via inverse-electron-demand Diels-Alder cycloaddition []. This reaction is highly efficient and can be conducted under biocompatible conditions, making it ideal for labeling biomolecules for in vitro and even in vivo studies [].
Here are some specific examples of TAMRA tetrazine's use in bioconjugation:
TAMRA tetrazine's unique reactivity with strained alkenes makes it a powerful tool for bioorthogonal detection and imaging. Bioorthogonal reactions occur selectively between TAMRA tetrazine and its complementary partners without interfering with native biological processes []. This allows researchers to specifically label target biomolecules within complex biological environments.
Here's an example of TAMRA tetrazine's application in bioorthogonal imaging:
TAMRA tetrazine can be a valuable tool for studying protein structure and function. By attaching TAMRA tetrazine to specific sites on a protein, researchers can gain insights into protein folding, dynamics, and interactions with other molecules. The tetrazine moiety's small size minimizes steric hindrance, allowing for minimal disruption of protein function [].
For instance, TAMRA tetrazine can be used to:
TAMRA tetrazine is a chemical compound that combines the properties of a tetrazine moiety with the TAMRA (Tetramethylrhodamine) dye. It is characterized by its vibrant fluorescence and its ability to participate in bioorthogonal reactions, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO). The compound is notable for its stability and efficiency in forming covalent bonds without the need for metal catalysts or elevated temperatures, making it highly useful in various biological and chemical applications .
TAMRA tetrazine primarily undergoes the iEDDA reaction, which involves the cycloaddition of a strained alkene (such as TCO) to the tetrazine. This reaction is significant because it is rapid and irreversible, with reaction rate constants exceeding 800 Ms . The reaction releases nitrogen gas as a byproduct, which further enhances its suitability for bio-labeling applications. The mechanism involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to a stable product .
TAMRA tetrazine exhibits significant biological activity due to its ability to label biomolecules in live cells. Its rapid reaction kinetics allow for efficient labeling of proteins and other biomolecules, facilitating studies in chemical proteomics and cellular imaging. The compound has been used to visualize cellular processes, such as DNA synthesis, through its incorporation into cellular components . Additionally, it has shown promise in applications involving targeted drug delivery and tracking of biomolecular interactions.
The synthesis of TAMRA tetrazine can be achieved through several methods, typically involving the coupling of TAMRA derivatives with tetrazine precursors. Common approaches include:
These methods ensure high purity and yield of the final product, which is crucial for its application in biological studies .
TAMRA tetrazine has a wide range of applications across various fields:
Studies involving TAMRA tetrazine have demonstrated its effectiveness in interacting with various biomolecules. For instance, it has been shown to react efficiently with TCO-containing peptides and proteins, enabling selective labeling without interference from other cellular components. The kinetics of these interactions are favorable compared to traditional bioconjugation methods, which often require additional reagents or catalysts . This makes TAMRA tetrazine a valuable tool for researchers exploring complex biological systems.
TAMRA tetrazine is part of a broader class of compounds that utilize tetrazine chemistry for bioorthogonal applications. Here are some similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
BDP TMR Tetrazine | Orange-fluorescent dye; reacts with TCO | Smaller size; longer excitation lifetime |
TAMRA Methyltetrazine | Methyltetrazine-activated; faster reaction kinetics | Does not require metal catalysts |
Sulfo-Cyanine5 Tetrazine | Water-soluble; used for TCO ligation | Specifically designed for aqueous environments |
TAMRA-PEG4-Tetrazine | Contains polyethylene glycol; enhances solubility | Improved biocompatibility due to PEG linkage |
These compounds share similar reactive properties but differ in their specific applications, solubility characteristics, and fluorescence properties. TAMRA tetrazine stands out due to its combination of high reactivity and excellent fluorescent properties, making it particularly suitable for live-cell imaging and proteomics applications .